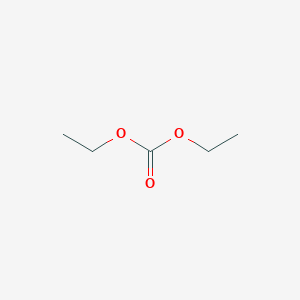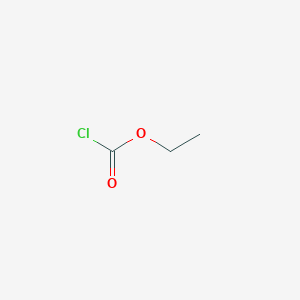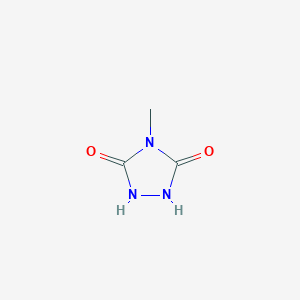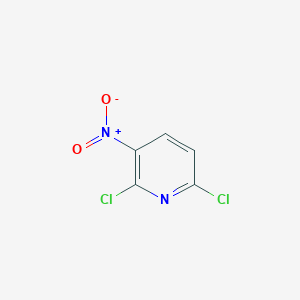
1-Bromo-3-fenil-2-propanona
Descripción general
Descripción
1-Bromo-3-phenyl-2-propanone, also known as 1-Bromo-3-phenyl-2-propanone, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-3-phenyl-2-propanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-phenyl-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-phenyl-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“1-Bromo-3-fenil-2-propanona” se utiliza como un intermedio importante en la síntesis orgánica . Desempeña un papel crucial en la formación de diversos compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica.
Industria Farmacéutica
En la industria farmacéutica, este compuesto se utiliza en la síntesis de inhibidores naturales de MraY . Estos inhibidores tienen aplicaciones potenciales como agentes antibacterianos, proporcionando un nuevo enfoque para combatir las infecciones bacterianas.
Investigación Neurológica
“this compound” también se utiliza en la preparación de derivados de quinolinona . Estos derivados son inhibidores potentes y selectivos de la MAO-B, que tienen implicaciones en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson.
Industria Agroquímica
Similar a su función en la industria farmacéutica, “this compound” sirve como un intermedio importante en la industria agroquímica . Se utiliza en la síntesis de diversos agroquímicos, contribuyendo al desarrollo de pesticidas y fertilizantes más efectivos y respetuosos con el medio ambiente.
Campo de los Colorantes
En el campo de los colorantes, “this compound” se utiliza como materia prima e intermedio . Contribuye a la síntesis de diversos colorantes, mejorando la diversidad y estabilidad del color de estos productos.
Reacciones de Eterificación
“this compound” se utiliza en reacciones de eterificación en condiciones catalíticas de transferencia de fase . Este proceso es fundamental en la síntesis de éteres, que tienen aplicaciones de amplio alcance en industrias como la farmacéutica, la agroquímica y la perfumería.
Mecanismo De Acción
Mode of Action
It is known that brominated compounds can participate in various chemical reactions, such as etherification . In these reactions, the bromine atom can act as a leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions . The compound’s bromine atom can be replaced by nucleophiles in substitution reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 237-238 °c and density of 1.31 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-phenyl-2-propanone. For example, the compound’s reactivity may be influenced by the pH and temperature of its environment .
Propiedades
IUPAC Name |
1-bromo-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGSVFCDAILNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466890 | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-12-7 | |
| Record name | 1-Bromo-3-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)












